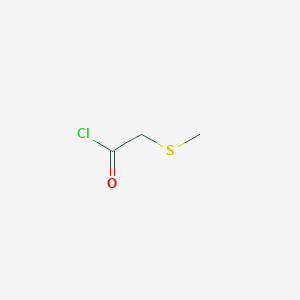

(Methylthio)acetyl chloride

Description

Context of Acyl Chlorides as Reactive Intermediates

Acyl chlorides are a class of organic compounds characterized by the functional group -COCl, which consists of a carbonyl group (C=O) bonded to a chlorine atom. savemyexams.comchemistrystudent.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom. fiveable.me This structural feature renders them highly reactive, significantly more so than their parent carboxylic acids. chemistrystudent.compressbooks.pub

The high reactivity of acyl chlorides is attributed to the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon atom, making it an excellent electrophile and highly susceptible to attack by nucleophiles. chemistrystudent.comfiveable.me Consequently, acyl chlorides are not typically found in nature and are usually synthesized in the lab for immediate use. chemistrystudent.com A common method for their preparation involves the reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). savemyexams.comchemistrystudent.compressbooks.pub

Due to their high reactivity, acyl chlorides are powerful and versatile intermediates in organic synthesis. numberanalytics.com They are frequently employed in nucleophilic acyl substitution reactions to introduce an acyl group (R-CO-) into a molecule. numberanalytics.com These reactions are fundamental for synthesizing a variety of other carboxylic acid derivatives, such as:

Esters: by reacting with alcohols or phenols. savemyexams.comchemistrystudent.com

Amides: by reacting with ammonia (B1221849) or amines. savemyexams.comchemistrystudent.com

Carboxylic acid anhydrides: by reacting with a carboxylate salt. pressbooks.pub

The use of acyl chlorides for these transformations is often more efficient than using the less reactive carboxylic acids, leading to higher yields and faster reaction rates. savemyexams.com

Significance of the Methylthio Moiety in Synthetic Strategy

The methylthio group (-SCH₃) is a sulfur-containing functional group that imparts unique chemical properties to a molecule, making it significant in synthetic strategies. The methylthio group is found in various natural products and is incorporated into many biologically active compounds. nih.gov The inclusion of a methyl group, in general, is a common strategy in medicinal chemistry, with over 80% of drugs on the market containing this group, sometimes leading to a phenomenon known as the "Magic Methyl" effect where its addition dramatically increases potency. diva-portal.org

In synthetic chemistry, the methylthio group serves several strategic roles:

Protecting Group: The methylthiomethyl (MTM) ether is used as a protecting group for alcohols, which is stable under mild acidic conditions but can be removed selectively. wikipedia.org

Synthetic Intermediate: The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in various target molecules. organic-chemistry.org This adds a layer of synthetic versatility.

Influence on Reactivity: The methylthio group can influence the electronic properties and reactivity of adjacent functional groups. It can act as a directing group in aromatic substitutions or participate in rearrangements. organic-chemistry.org

Biological Activity: The methylthio group can interact with biological targets through van der Waals forces and is involved in sulfur metabolism pathways. Its presence is crucial for the activity of certain compounds, such as in the synthesis of the anti-inflammatory drug Rofecoxib (Vioxx). sigmaaldrich.cnresearchgate.net

Research Landscape and Scope of Investigation for (Methylthio)acetyl Chloride

This compound is a specific acyl chloride that has been utilized in a variety of research contexts as a key building block and reagent. Its synthesis is typically achieved by treating (methylthio)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂). ineosopen.orgchemicalbook.com An alternative synthesis involves the reaction of sodium thioglycolate with methyl iodide (MeI), followed by treatment of the resulting acid with thionyl chloride. ineosopen.org

Data sourced from multiple references. biosynth.comguidechem.com

Research investigations involving this compound demonstrate its role as a versatile synthetic tool:

Thiomethylating Agent: It is used as a thiomethylating agent in organic synthesis. biosynth.com

Synthesis of Pincer Ligands: In the field of organometallic chemistry, this compound is used to synthesize novel pincer-type ligands. For example, it reacts with 2-(benzothiazol-2-yl)aniline in the presence of triethylamine (B128534) to form an amide ligand. ineosopen.org This ligand can then coordinate with metals like palladium(II) and platinum(II) to form cyclometalated pincer complexes, which are studied for their potential catalytic and cytotoxic activities. ineosopen.org

Synthesis of Alkaloids: The compound is a key acylating agent in the synthesis of protoberberine alkaloids, a class of compounds with notable physiological activities. pharm.or.jp In one synthetic route, it is used to acylate a secondary benzylphenethylamine derivative, which is a crucial step toward forming the core structure of the alkaloids. pharm.or.jpjst.go.jp

Synthesis of Heterocycles: Research has shown its utility in creating substituted 1,3-oxazoles. While not a direct reaction, the related compound 1-(methylthio)acetone, which shares the core structure, is used to build these heterocyclic rings. organic-chemistry.org Similarly, this compound is used to synthesize 2-(Methylthio)acetamide, a versatile building block for more complex organic molecules.

These applications highlight the compound's importance in constructing complex molecular architectures, spanning from organometallic complexes to biologically active natural products.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c1-6-2-3(4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXCYFUNGFTAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456051 | |

| Record name | (methylthio)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35928-65-5 | |

| Record name | (methylthio)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Methylthio Acetyl Chloride

Pummerer-Type Rearrangements

The Pummerer rearrangement and its variants are powerful tools in organic synthesis for the functionalization of the α-carbon of sulfides. The classical reaction involves the transformation of a sulfoxide (B87167), typically using an acid anhydride, into an α-acyloxy thioether. A key variation of this process begins with the direct oxidation of a sulfide (B99878) to its corresponding sulfoxide, which then serves as the substrate for the rearrangement.

(Methylthio)acetyl chloride, as an α-acyl sulfide, is a suitable precursor for such a sequence. The initial step involves the oxidation of the sulfur atom to yield (Methylsulfinyl)acetyl chloride. This α-acyl sulfoxide possesses the necessary structural features to undergo a subsequent Pummerer-type rearrangement, leading to the formation of a highly reactive thionium (B1214772) ion intermediate. researchgate.netresearchgate.net This electrophilic intermediate can then be trapped by various nucleophiles. chemistry-reaction.comscielo.br

Detailed research has demonstrated the synthetic utility of this oxidation-initiated rearrangement pathway using derivatives of this compound. In a notable application, this compound was first used to acylate a secondary phenethylamine (B48288) derivative. The resulting α-(methylthio)acetamide was then oxidized to the corresponding sulfoxide, which subsequently underwent an acid-catalyzed Pummerer-type cyclization to form a key isoquinolin-3-one intermediate, a precursor for protoberberine alkaloids. pharm.or.jp

The specific reaction sequence is detailed below:

Acylation: A secondary amine is acylated with this compound in the presence of a base to form the N-substituted-2-(methylthio)acetamide. pharm.or.jp

Oxidation: The sulfide group in the acetamide (B32628) is selectively oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to produce the corresponding sulfoxide. pharm.or.jp

Pummerer-Type Cyclization: The α-acyl sulfoxide is treated with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to initiate the Pummerer-type rearrangement. This generates an electrophilic thionium ion intermediate which is intramolecularly trapped by the aromatic ring, leading to the formation of a new carbon-carbon bond and yielding a 4-(methylthio)isoquinolin-3-one. pharm.or.jp

The mechanism for the crucial Pummerer cyclization step involves the protonation of the sulfoxide oxygen by p-TsOH, followed by elimination of water to form the key thionium ion. The electron-rich aromatic ring then acts as an internal nucleophile, attacking the electrophilic carbon of the thionium ion to complete the cyclization.

The efficiency of this synthetic strategy is highlighted in the table below, which summarizes the findings from the synthesis of a key intermediate for the alkaloid (±)-tetrahydropalmatine. pharm.or.jp

Table 1: Synthesis of 8-Bromo-7-methoxy-4-(methylthio)-2-(2,3-dimethoxyphenethyl)-2,3-dihydroisoquinolin-1(4H)-one via Oxidation and Pummerer-Type Rearrangement pharm.or.jp

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine, 2,3-Dimethoxybenzaldehyde, followed by LiAlH₄ | - | N-(3-Bromo-4-methoxyphenethyl)-1-(2,3-dimethoxyphenyl)methanamine | 79 |

| 2 | N-(3-Bromo-4-methoxyphenethyl)-1-(2,3-dimethoxyphenyl)methanamine | This compound, Et₃N | 2-(Methylthio)-N-(3-bromo-4-methoxyphenethyl)-N-(2,3-dimethoxybenzyl)acetamide | 73 |

| 3 | 2-(Methylthio)-N-(3-bromo-4-methoxyphenethyl)-N-(2,3-dimethoxybenzyl)acetamide | m-CPBA | 2-(Methylsulfinyl)-N-(3-bromo-4-methoxyphenethyl)-N-(2,3-dimethoxybenzyl)acetamide | 74 |

| 4 | 2-(Methylsulfinyl)-N-(3-bromo-4-methoxyphenethyl)-N-(2,3-dimethoxybenzyl)acetamide | p-TsOH | 8-Bromo-7-methoxy-4-(methylthio)-2-(2,3-dimethoxyphenethyl)-2,3-dihydroisoquinolin-1(4H)-one | 81 |

Applications of Methylthio Acetyl Chloride in Complex Organic Synthesis

Building Blocks for α-Sulfenylated Carbonyl Compounds

(Methylthio)acetyl chloride is a primary building block for the synthesis of α-sulfenylated carbonyl compounds. These compounds are characterized by the presence of a sulfur atom attached to the carbon atom adjacent to a carbonyl group. The reagent readily participates in acylation reactions with a variety of nucleophiles.

In a typical reaction, this compound can react with organometallic reagents, enolates, or enamines. The electrophilic carbonyl carbon of the acetyl chloride is attacked by the nucleophile, leading to the substitution of the chlorine atom and the formation of a new carbon-carbon bond. The resulting product is a ketone or another carbonyl derivative featuring the methylthio group at the α-position. This strategic placement of the sulfur atom is valuable for subsequent synthetic manipulations, as the sulfur can be oxidized to sulfoxides or sulfones, or used to direct further reactions at the α-carbon. An efficient method for synthesizing α-sulfenylated carbonyl compounds from propargylic alcohols and aryl thiols under metal-free conditions has also been described, highlighting the importance of this structural motif. nih.gov

Table 1: Synthesis of α-Sulfenylated Ketones

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Grignard Reagent (R-MgBr) | α-(Methylthio)ketone |

| This compound | Lithium Diorganocuprate (R₂CuLi) | α-(Methylthio)ketone |

Synthesis of Heterocyclic Systems

The unique structure of this compound makes it a valuable precursor for constructing various sulfur and nitrogen-containing heterocyclic rings, which are core structures in many biologically active compounds.

Thiazole (B1198619) rings are prevalent in numerous pharmaceuticals and natural products. nih.gov The Hantzsch thiazole synthesis is a classic method for forming this heterocycle, typically involving the reaction of an α-haloketone with a thioamide. While not a direct Hantzsch-type reaction, this compound can be utilized in multi-step sequences to generate precursors for thiazole synthesis. For instance, it can be used to acylate a primary amine, and the resulting amide can be further manipulated and cyclized with a sulfur source to form the thiazole ring. The reaction of thiosemicarbazide (B42300) with acetyl chloride derivatives is a known route to 2-amino-5-substituted-1,3,4-thiadiazoles, which demonstrates the utility of acyl chlorides in forming related sulfur-nitrogen heterocycles. nih.gov

Thiadiazoles and their partially reduced counterparts, thiadiazolines, are another important class of sulfur-nitrogen heterocycles. bu.edu.eg The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through the cyclization of intermediates derived from thiosemicarbazide. nih.gov In this context, this compound can serve as the acylating agent. The reaction begins with the acylation of thiosemicarbazide by this compound. The resulting acylthiosemicarbazide intermediate can then undergo acid-catalyzed cyclization and dehydration to yield a 2-amino-5-((methylthio)methyl)-1,3,4-thiadiazole.

Table 2: General Synthesis of 1,3,4-Thiadiazole Derivatives

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Thiosemicarbazide + this compound | 1-((Methylthio)acetyl)thiosemicarbazide |

A significant application of this compound is in the synthesis of complex alkaloids. Specifically, it has been instrumental in the construction of isoquinolin-3-one intermediates, which are precursors to 2,3,9,10-tetraoxygenated protoberberine alkaloids. nih.govresearchgate.netjst.go.jp This synthetic strategy involves the acylation of a substituted phenethylamine (B48288) derivative with an α-substituted-(methylthio)acetyl chloride, such as α-chloro-α-(methylthio)acetyl chloride. nih.govresearchgate.netjst.go.jp

The resulting amide undergoes an intramolecular Friedel-Crafts type cyclization, typically promoted by a Lewis acid like stannic chloride, to furnish a 4-methylthio-isoquinolin-3-one. nih.govresearchgate.netjst.go.jp This key intermediate can then be elaborated through further steps, including methylation and reduction, to afford the target protoberberine alkaloids. nih.govresearchgate.netjst.go.jp This methodology provides a convenient and efficient route to this important class of natural products. nih.govresearchgate.netjst.go.jp

Table 3: Key Steps in Protoberberine Alkaloid Synthesis

| Starting Material | Reagent | Key Intermediate | Final Product Class |

|---|

Precursors for Advanced Synthetic Intermediates

Beyond its direct use in building molecular complexity, this compound also functions as a precursor to other important synthetic intermediates.

4'-(Methylthio)acetophenone is a key intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx). sigmaaldrich.com Its industrial preparation often involves the Friedel-Crafts acylation of thioanisole (B89551) with acetyl chloride in the presence of a catalyst like aluminum chloride. sigmaaldrich.com

This compound can be used in a similar fashion to produce analogs of 4'-(methylthio)acetophenone. By employing this compound in a Friedel-Crafts acylation reaction with an aromatic substrate (such as benzene (B151609) or substituted benzenes), one can synthesize aryl ketones that bear a (methylthio)methyl group adjacent to the carbonyl. These resulting ketones, which are structural analogs of acetophenone (B1666503) derivatives, can serve as versatile intermediates for further synthetic transformations in medicinal chemistry and materials science.

Lack of Sufficient Data for Comprehensive Article on this compound in Chemical Library Development

Despite extensive searches of scientific literature and chemical databases, there is a notable absence of detailed research specifically documenting the application of this compound in the development of scaffolds for diverse chemical libraries.

This compound, a reactive acyl chloride containing a methylthioether group, possesses the structural features of a potentially useful building block in combinatorial chemistry. The acyl chloride moiety allows for facile reactions with a variety of nucleophiles, such as amines and alcohols, to form amide and ester linkages, respectively. In theory, this reactivity could be exploited in diversity-oriented synthesis to generate libraries of compounds based on a common scaffold.

The methylthio group could also serve as a point for further chemical modification or act as a key pharmacophore, as thioether moieties are present in numerous biologically active molecules and approved drugs. nih.govsemanticscholar.orgacsgcipr.orgresearchgate.net The thioether is a versatile functional group in medicinal chemistry, contributing to a compound's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

However, a thorough review of available scientific literature did not yield specific examples or in-depth studies on the use of this compound for the systematic construction of molecular scaffolds and the generation of diverse chemical libraries. While the principles of combinatorial chemistry and the synthesis of thioether-containing molecules are well-established, the application of this particular bifunctional reagent in this specific context appears to be largely unexplored or at least not extensively published.

Multicomponent reactions, a common strategy in library synthesis for rapidly building molecular complexity, often utilize acyl chlorides as one of the reactive components. nih.govresearchgate.netnih.govfigshare.comrsc.org It is conceivable that this compound could be employed in such reactions. For instance, it could potentially participate in a four-component reaction involving an aldehyde, a primary amine, and another nucleophile to generate a diverse set of functionalized molecules. figshare.com

The development of "privileged scaffolds," molecular frameworks that can bind to multiple biological targets, is a key concept in medicinal chemistry. nih.gov Heterocyclic structures containing sulfur are prominent examples of such scaffolds. tandfonline.com While the synthesis of various sulfur-containing heterocycles is an active area of research, the specific contribution of this compound to the creation of libraries based on these scaffolds is not documented in the reviewed literature.

Computational and Theoretical Studies on Methylthio Acetyl Chloride Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are instrumental in mapping the potential energy surfaces of reactions, allowing for a detailed examination of pathways, intermediates, and transition states. These investigations provide a foundational understanding of the factors controlling the reactivity of (Methylthio)acetyl chloride.

Density Functional Theory (DFT) has become a standard tool for studying the reaction mechanisms of organic compounds due to its balance of computational cost and accuracy. For reactions involving this compound, such as nucleophilic acyl substitution, DFT calculations can elucidate the step-by-step process. DFT studies on similar acyl chlorides, like acetyl chloride and chloroacetyl chloride, have shown that the reaction mechanism can vary, often proceeding through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. researchgate.net The presence of the methylthio group (-SCH3) in this compound is expected to influence the stability of intermediates and transition states through both inductive and resonance effects.

DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can be used to model these reaction pathways. For instance, in a nucleophilic attack on the carbonyl carbon of this compound, DFT can compute the energy profile for the formation and breakdown of the tetrahedral intermediate. The sulfur atom can potentially interact with and stabilize charged intermediates or transition states.

Table 1: Representative Theoretical Data for Acyl Chloride Reactions

| Reaction | Method | Calculated Parameter | Value (kJ/mol) | Reference Compound |

|---|---|---|---|---|

| Hydrolysis | B3LYP/6-31G(d) with IEF-PCM | ΔG‡ | -73.9 | Acetyl Chloride researchgate.net |

| Aminolysis with Methylamine (Gas Phase) | B3LYP/6-31+G(d,p) | ΔE | -88.28 | Acetic Anhydride researchgate.net |

| Aminolysis with Methylamine (Gas Phase) | MP2/6-31+G(d,p) | ΔE | -74.48 | Acetic Anhydride researchgate.net |

Note: The data presented is for analogous compounds and serves to illustrate the types of results obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

A key outcome of DFT studies is the characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. The geometry and energy of the TS determine the activation barrier and thus the rate of the reaction. For the reactions of this compound, the TS would likely involve the attacking nucleophile, the carbonyl carbon, the oxygen atom, and the leaving chloride ion in a specific geometric arrangement.

Theoretical studies on the hydrolysis of other acid chlorides have shown that the TS can have a distorted tetrahedral geometry. researchgate.net The nature of the TS, whether it is "tight" (more associative character) or "loose" (more dissociative, with more carbocation character), can be influenced by substituents and the solvent. researchgate.net For this compound, the electron-donating nature of the methylthio group through resonance could potentially stabilize a more "loose" transition state with some positive charge development on the acyl group. The calculated vibrational frequencies of the optimized TS structure are used to confirm it as a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of this compound, FMO analysis can predict its susceptibility to nucleophilic attack.

The LUMO of this compound is expected to be localized primarily on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy of the LUMO (ELUMO) is a critical parameter; a lower ELUMO indicates a greater susceptibility to nucleophiles. Conversely, the HOMO, likely with significant contributions from the sulfur and oxygen lone pairs, indicates the molecule's potential to act as a nucleophile or electron donor in other types of reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com DFT calculations are routinely used to compute the energies and visualize the shapes of these frontier orbitals. mdpi.comiucr.orgiucr.org

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Relatively high due to sulfur lone pairs |

| ELUMO | Electron-accepting ability (electrophilicity) | Low, centered on the carbonyl carbon |

| HOMO-LUMO Gap | Kinetic stability and reactivity | Relatively small, suggesting moderate to high reactivity |

Note: The trends are predicted based on the functional groups present in this compound.

Structure-Reactivity Relationships from Computational Data

The reactivity of this compound is intrinsically linked to its molecular structure and the electronic properties of its constituent atoms and functional groups. By analyzing computational data for the closely related acetyl chloride and inferring the impact of the methylthio substituent, we can derive meaningful structure-reactivity relationships.

The primary site of reactivity in an acyl chloride is the electrophilic carbonyl carbon. The magnitude of the partial positive charge on this carbon, along with the stability of the leaving group (the chloride ion), dictates the molecule's susceptibility to nucleophilic attack. The presence of a substituent on the acetyl group can modulate this reactivity through inductive and resonance effects.

The methylthio (-SCH3) group is known to be a weak π-donor and is inductively withdrawing due to the electronegativity of the sulfur atom, though less so than an oxygen atom. The sulfur atom can donate a lone pair of electrons to the adjacent carbonyl system through resonance, which would tend to decrease the electrophilicity of the carbonyl carbon. Simultaneously, the inductive effect of the sulfur atom would withdraw electron density, slightly increasing electrophilicity. The net effect of the methylthio group on the reactivity of the acetyl chloride moiety is a balance of these opposing electronic influences.

To quantify the structural and electronic landscape, we can examine computed data for acetyl chloride. While direct, comprehensive computational data for this compound is scarce in the literature, the data for acetyl chloride serves as a crucial baseline.

Table 1: Computed Geometrical Parameters for Acetyl Chloride

This interactive table presents calculated bond lengths for acetyl chloride, providing a basis for understanding its ground-state geometry. These values are derived from computational chemistry databases.

| Bond | Bond Length (Å) |

| C=O | 1.185 |

| C-C | 1.498 |

| C-Cl | 1.791 |

| C-H | 1.087 |

Data sourced from the Computational Chemistry Comparison and Benchmark DataBase.

The introduction of a methylthio group in place of a hydrogen atom on the methyl group of acetyl chloride would be expected to primarily influence the C-C bond and the electronic environment of the carbonyl group. The C-S bond would introduce its own characteristic length (typically around 1.8 Å), and the geometry around the sulfur atom would be bent. The electronic donation from the sulfur lone pairs could potentially lead to a slight elongation of the C=O bond and a shortening of the C-C bond, reflecting a small degree of resonance delocalization.

Table 2: Computed Mulliken Atomic Charges for Acetyl Chloride

Mulliken population analysis is a method for estimating partial atomic charges, offering insights into the electronic distribution within a molecule. researchgate.net The charges indicate the electrophilic and nucleophilic centers.

| Atom | Mulliken Charge (arbitrary units) |

| Carbonyl Carbon (C=O) | Highly Positive |

| Oxygen | Negative |

| Chlorine | Negative |

| Methyl Carbon | Slightly Negative/Positive |

| Hydrogen | Positive |

Note: Specific numerical values from a single, universally agreed-upon study are not consistently available, as Mulliken charges are known to be sensitive to the basis set used in the calculation. wikipedia.org The table reflects the general charge distribution pattern.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of acyl chlorides often involves the use of hazardous reagents such as thionyl chloride or oxalyl chloride, which generate corrosive byproducts and present significant environmental challenges. Future research should prioritize the development of more sustainable and greener synthetic routes to (Methylthio)acetyl chloride.

One promising area of investigation is the use of alternative chlorinating agents that are less hazardous and produce benign byproducts. For instance, the synthesis of 2-thiophene acetyl chloride has been successfully achieved using trichloromethyl carbonate, which yields carbon dioxide and hydrogen chloride as byproducts that can be more easily managed. A similar approach for the synthesis of this compound could significantly improve the environmental footprint of the process.

Furthermore, the development of catalytic methods for the synthesis of this compound is a highly desirable goal. The use of solid acid catalysts or other heterogeneous catalysts could facilitate the conversion of (methylthio)acetic acid to the corresponding acyl chloride under milder conditions and with simplified product purification. Biocatalysis, employing enzymes such as lipases or proteases, could also offer a highly selective and environmentally friendly route to this compound, although this would require significant research to identify or engineer suitable enzymes.

Mechanistic Insights into Novel Reaction Chemistries

A thorough understanding of the reaction mechanisms of this compound is crucial for its effective utilization in organic synthesis. While the compound is expected to undergo typical nucleophilic acyl substitution reactions, the presence of the methylthio group could lead to novel and unexpected reaction pathways.

Future research should focus on detailed mechanistic studies of its reactions with a diverse range of nucleophiles. This could involve kinetic studies, isotopic labeling experiments, and the use of computational methods such as Density Functional Theory (DFT) to model reaction pathways and transition states. Such studies could reveal the potential for neighboring group participation by the sulfur atom, which could influence the reactivity and selectivity of its reactions.

Exploring the reactivity of this compound under various catalytic conditions could also lead to the discovery of novel chemical transformations. For example, transition metal catalysis could enable cross-coupling reactions or other transformations that are not accessible through traditional methods. A deeper mechanistic understanding will be key to developing these new reactions and expanding the synthetic utility of this versatile reagent.

Stereoselective Transformations Utilizing the Acyl Chloride Functionality

The development of stereoselective reactions is a cornerstone of modern organic synthesis. This compound has the potential to be a valuable building block in asymmetric synthesis, although this area remains largely unexplored.

Future research could investigate the use of this compound in diastereoselective reactions with chiral nucleophiles or in the presence of chiral auxiliaries. The methylthio group could play a crucial role in directing the stereochemical outcome of these reactions through steric or electronic effects.

Furthermore, the development of enantioselective reactions using this compound is a significant opportunity. This could involve the use of chiral catalysts that can differentiate between the enantiotopic faces of the acyl chloride or a prochiral nucleophile. The sulfur atom in the this compound could act as a coordinating site for a chiral Lewis acid or organocatalyst, enabling high levels of enantioselectivity. The successful development of such methods would open up new avenues for the synthesis of enantioenriched molecules for various applications.

Exploration of Bio-Inspired Synthetic Applications (excluding pharmacological/clinical)

The unique structural features of this compound make it an interesting candidate for bio-inspired synthetic applications beyond the realm of pharmacology. Future research could explore its use in the synthesis of novel materials and molecules inspired by natural systems.

One potential application is in the synthesis of analogues of sulfur-containing natural products. Many natural products possess interesting chemical and physical properties, and the incorporation of the methylthioacetyl group could lead to new molecules with tailored characteristics for materials science or other non-clinical applications.

Another promising avenue is the use of this compound in the development of bio-inspired materials. For example, it could be used to modify the surface of polymers or other materials to create biocompatible coatings or to introduce specific functionalities. The thioether linkage is found in many biological molecules, and its incorporation into synthetic materials could lead to new properties, such as improved adhesion or self-healing capabilities. The development of novel biomaterials, such as hydrogels or functionalized surfaces, using this compound as a key building block represents a significant area for future investigation.

Q & A

Basic: What are the recommended laboratory synthesis protocols for (Methylthio)acetyl chloride, and how can purity be validated?

Methodological Answer:

Synthesis typically involves reacting methylthioacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of methylthioacetic acid to SOCl₂ to ensure complete conversion.

- Temperature Control : Maintain reflux at 70–80°C for 4–6 hours under inert gas (N₂/Ar) to prevent hydrolysis .

- Purification : Distill the product under reduced pressure (boiling point ~120–125°C at 20 mmHg) and validate purity via GC-MS (retention time comparison) and ¹H NMR (δ ~2.5 ppm for SCH₃, δ ~3.4 ppm for COCl) .

- Purity Checks : Confirm absence of residual SOCl₂ by AgNO₃ test for chloride ions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent vapor accumulation .

- PPE : Wear butyl-rubber gloves (0.3 mm thickness, tested via EN374), chemical-resistant suits, and full-face respirators with AXBEK cartridges for splash protection .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water contact to prevent violent hydrolysis .

- Storage : Keep in amber glass bottles under N₂ at 4°C, separated from bases or oxidizing agents .

Advanced: How can contradictory reactivity data in nucleophilic acyl substitution reactions be resolved?

Methodological Answer:

Discrepancies often arise from solvent polarity or competing side reactions (e.g., Schlenk equilibria). Mitigation strategies include:

- Solvent Screening : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to isolate solvent effects .

- Kinetic Studies : Use stopped-flow IR to monitor reaction intermediates and identify competing pathways .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition states and validate with experimental activation energies .

- Control Experiments : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .

Advanced: What analytical techniques best characterize the stability of this compound under varying pH?

Methodological Answer:

- pH-Dependent Degradation Studies :

- Sample Preparation : Prepare buffered solutions (pH 2–12) and incubate at 25°C.

- Kinetic Monitoring : Use HPLC-UV (λ = 230 nm) to track degradation products (e.g., methylthioacetic acid) over 24 hours .

- Mechanistic Insights : Conduct LC-MS/MS to identify transient intermediates (e.g., sulfonium ions in acidic conditions) .

- Thermodynamic Analysis : Calculate half-lives (t₁/₂) via first-order kinetics and correlate with Arrhenius plots for activation energy .

Basic: How should researchers optimize reaction yields for this compound derivatives?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the acyl chloride group .

- Stoichiometry Adjustments : Use 1.5 equivalents of nucleophile (e.g., amines) to drive reactions to completion .

- Workup Optimization : Extract products with ethyl acetate (3 × 50 mL) and dry over MgSO₄ to minimize losses .

- Yield Validation : Compare isolated yields with theoretical values derived from limiting reagent calculations .

Advanced: What strategies address conflicting spectroscopic data in structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Error Analysis : Quantify signal-to-noise ratios and repeat measurements under standardized conditions (e.g., 25°C, CDCl₃ solvent) .

Basic: What are the critical parameters for scaling up this compound synthesis?

Methodological Answer:

- Heat Transfer : Use jacketed reactors with controlled cooling to manage exothermic reactions during SOCl₂ addition .

- Safety Redundancies : Install pressure-relief valves and secondary containment for large-scale distillations .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems (e.g., microreactors) to improve mixing and reduce thermal degradation .

Advanced: How can computational methods predict the environmental toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate log P (octanol-water coefficient) and biodegradation potential .

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (LC₅₀) and compare with predicted values from ECOSAR .

- Metabolite Tracking : Use HRMS to identify hydrolysis products (e.g., methylthioacetic acid) in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.